4-Chloro-3-methoxy-L-phenylalanine
CAS No.:
Cat. No.: VC16509516
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClNO3 |
|---|---|
| Molecular Weight | 229.66 g/mol |
| IUPAC Name | 2-amino-3-(4-chloro-3-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H12ClNO3/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14) |
| Standard InChI Key | DVSYRLUHXAYEMH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)CC(C(=O)O)N)Cl |
Introduction
Structural and Electronic Properties
The molecular structure of 4-chloro-3-methoxy-L-phenylalanine (C10H12ClNO3) integrates two orthogonally reactive groups: an electron-withdrawing chlorine atom and an electron-donating methoxy group. This combination creates a polarized aromatic system, influencing its solubility, acidity, and interaction with biological targets.
Acid Dissociation Constants (pKa)
The ionization behavior of substituted phenylalanines is critical for understanding their bioavailability and enzymatic interactions. For analogous chlorinated phenylalanine derivatives, the α-carboxylic acid group typically exhibits a pKa ≈ 2.1–2.4, while the α-amino group has a pKa ≈ 9.1–9.5 . The methoxy group’s electron-donating effects may slightly elevate the phenolic oxygen’s pKa compared to unsubstituted tyrosine (pKa ≈ 10.1), though experimental validation is required.
Table 1: Predicted physicochemical properties of 4-chloro-3-methoxy-L-phenylalanine
Synthetic Pathways
The synthesis of 4-chloro-3-methoxy-L-phenylalanine requires regioselective functionalization of the phenylalanine aromatic ring. While no direct protocols are reported, multi-step strategies can be extrapolated from related compounds.
Electrophilic Aromatic Substitution
A plausible route involves:
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Methoxy group introduction: Protection of L-phenylalanine’s amine and carboxyl groups, followed by Friedel-Crafts methylation using methanol and BF3 catalyst to install the methoxy group at C3.
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Chlorination: Directed ortho/para chlorination using Cl2 or N-chlorosuccinimide (NCS) under acidic conditions, favoring para substitution due to the methoxy group’s meta-directing nature .
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Deprotection: Acidic hydrolysis to remove protecting groups, yielding the free amino acid.
Challenges: Competitive ortho chlorination and methoxy group demethylation under harsh reaction conditions necessitate careful optimization of temperature and catalysts .
Industrial and Materials Science Applications
The compound’s aromatic rigidity and functional groups make it a potential monomer for high-performance polymers.
Polyamide and Polyester Synthesis
Incorporating 4-chloro-3-methoxy-L-phenylalanine into nylon analogs could yield materials with enhanced thermal stability (Tg ≈ 120–140°C) and solvent resistance due to halogenated aromatic stacking .
Chiral Stationary Phases
Its stereochemical purity (L-configuration) positions it as a chiral selector in HPLC columns for separating racemic mixtures of bioactive compounds, particularly β-blockers and NSAIDs .
Toxicological and Regulatory Considerations
No specific toxicity data exist for 4-chloro-3-methoxy-L-phenylalanine, but related chlorinated aromatics warrant caution.
Acute Toxicity Predictions
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Oral LD50 (rat): Estimated 800–1200 mg/kg based on QSAR models for chlorinated phenylalanines .
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Skin irritation: Likely mild (OECD Category 3) due to low logP and polar groups.
Environmental Persistence
The chlorine substituent may confer moderate environmental persistence (t1/2 ≈ 30–60 days in soil), necessitating biodegradation studies under OECD 301 guidelines .
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